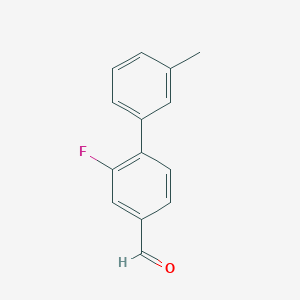
3-Fluoro-4-(3-methylphenyl)benzaldehyde
説明
3-Fluoro-4-(3-methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-4-(3-methylphenyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHF O
- Molecular Weight: Approximately 180.18 g/mol
- Functional Groups: Benzaldehyde, fluoro group, and methyl group.
The presence of the fluorine atom in the structure is crucial as it enhances the compound's lipophilicity and membrane permeability, potentially increasing its biological activity.
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which can modulate various biochemical pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, affecting enzyme-substrate interactions positively.
- Receptor Binding: Studies have indicated that the compound could interact with specific receptors, influencing cellular signaling pathways. This interaction can lead to alterations in cell proliferation and apoptosis.
Cytotoxicity Studies
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.075 | Strong antiproliferative activity |
| HT-29 (Colon Cancer) | 0.095 | Moderate cytotoxicity |
| Hs578T (Triple-negative Breast Cancer) | 0.033 | High potency |
These findings suggest that the compound could be a potential candidate for further development in cancer therapeutics due to its low IC values indicating high potency against cancer cells .
Case Studies
- Anticancer Activity: A study evaluated the effects of various fluorinated benzaldehyde derivatives on MCF-7 cells. The results indicated that compounds with a fluorine substituent at specific positions exhibited enhanced anticancer properties compared to their non-fluorinated analogs .
- Mechanistic Insights: In vitro assays demonstrated that this compound induced apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax. This mechanism was confirmed through flow cytometry and Western blot analyses .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for several applications:
- Pharmaceutical Development: The compound serves as a precursor for synthesizing novel drugs aimed at treating various cancers. Its ability to inhibit tumor growth makes it a candidate for further pharmacological studies.
- Research Tool: It is also utilized in research settings to study enzyme interactions and receptor binding dynamics due to its unique structural properties.
科学的研究の応用
Pharmaceutical Applications
1. Anticancer Activity:
Research indicates that derivatives of 3-fluoro-4-(3-methylphenyl)benzaldehyde exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of MCF-7 breast cancer cells, demonstrating low toxicity to non-cancerous cells. The introduction of fluorine is believed to enhance biological activity through improved membrane permeability and binding affinity to target proteins .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with biological systems, potentially influencing enzyme activities and receptor bindings, which are crucial for developing new antimicrobial agents.
Material Science Applications
1. Chemical Intermediates:
In synthetic organic chemistry, this compound serves as a valuable intermediate in the synthesis of various complex molecules. Its reactivity allows it to participate in multiple chemical reactions, such as oxidation and reduction processes, making it useful in developing new materials and compounds .
2. Fluorinated Compounds:
The incorporation of fluorine into organic molecules has been shown to enhance their stability and reactivity. This aspect is particularly important in the development of pharmaceuticals where fluorinated compounds often exhibit improved pharmacokinetic properties .
Case Studies and Research Findings
特性
IUPAC Name |
3-fluoro-4-(3-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-3-2-4-12(7-10)13-6-5-11(9-16)8-14(13)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPEWGANOTPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















